molecular formula C19H40Si B14266447 Cyclohexyl(dihexyl)methylsilane CAS No. 139254-31-2

Cyclohexyl(dihexyl)methylsilane

Cat. No.: B14266447
CAS No.: 139254-31-2
M. Wt: 296.6 g/mol
InChI Key: FJCWWIMRJRWGIX-UHFFFAOYSA-N
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Description

Cyclohexyl(dimethoxy)methylsilane (CAS: 17865-32-6) is an organosilicon compound with the molecular formula C₉H₂₀O₂Si and an average molecular mass of 188.343 g/mol . Structurally, it consists of a cyclohexyl group bonded to a silicon atom, which is further substituted by a methyl group and two methoxy groups. This configuration confers unique chemical properties, such as hydrophobicity and thermal stability, making it valuable in industrial and biochemical applications .

The compound is primarily utilized as a polymerization control agent, where it regulates polymer growth by binding to fatty acids and integrating them into polymer films . It also acts as a catalyst in aromatic hydrocarbon polymerization and exhibits biological activity, including inhibition of Caco-2 cell growth via apoptosis induction .

Properties

CAS No.

139254-31-2

Molecular Formula

C19H40Si

Molecular Weight

296.6 g/mol

IUPAC Name

cyclohexyl-dihexyl-methylsilane

InChI

InChI=1S/C19H40Si/c1-4-6-8-13-17-20(3,18-14-9-7-5-2)19-15-11-10-12-16-19/h19H,4-18H2,1-3H3

InChI Key

FJCWWIMRJRWGIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](C)(CCCCCC)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(dihexyl)methylsilane can be synthesized through several methods, including:

    Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. For instance, the reaction of cyclohexene with dihexylmethylsilane in the presence of a platinum catalyst can yield this compound.

    Grignard Reaction: This method involves the reaction of a Grignard reagent with a chlorosilane. For example, cyclohexylmagnesium bromide can react with dihexylmethylchlorosilane to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrosilylation processes due to their efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(dihexyl)methylsilane undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

    Reduction: Silanes can act as reducing agents, particularly in the reduction of carbonyl compounds to alcohols.

    Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the silicon-bound groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkoxides, amines) are commonly used.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Alcohols.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl(dihexyl)methylsilane has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible siloxane bonds.

    Medicine: Explored for its role in the development of silicone-based medical devices and implants.

    Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which cyclohexyl(dihexyl)methylsilane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial in various chemical transformations and applications. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. Additionally, the compound’s hydrophobic nature makes it suitable for applications requiring water-resistant materials.

Comparison with Similar Compounds

The following analysis compares cyclohexyl(dimethoxy)methylsilane with structurally or functionally related organosilicon and cyclohexyl-containing compounds. Key differences in substituents, applications, and biological activities are highlighted.

Structural and Functional Analogues
Compound Name Molecular Formula Substituents Key Applications/Properties Reference
Cyclohexyl(dimethoxy)methylsilane C₉H₂₀O₂Si Cyclohexyl, methyl, dimethoxy Polymerization control; apoptosis induction in Caco-2 cells
Cyclohexyltrimethoxysilane C₉H₂₀O₃Si Cyclohexyl, trimethoxy Precursor for alkylsilicates; used in organic synthesis
Trichlorocyclohexylsilane C₆H₁₁Cl₃Si Cyclohexyl, trichloro Intermediate in silicone production; corrosive
Cyclohexyl phenyl ketone C₁₃H₁₆O Cyclohexyl, phenyl, ketone High-temperature/high-pressure geochemical studies; hydrolysis rearrangement at 250°C

Key Observations :

  • Substituent Effects : The methoxy groups in cyclohexyl(dimethoxy)methylsilane enhance its solubility in organic solvents compared to trichlorocyclohexylsilane, which is highly reactive and corrosive due to chlorine substituents .
  • Thermal Stability : Cyclohexyl phenyl compounds (e.g., cyclohexyl phenyl ketone) exhibit stability under extreme conditions (250°C), unlike cyclohexyl(dimethoxy)methylsilane, which is primarily used at moderate temperatures .

Key Observations :

  • Pharmacological Selectivity : Cyclohexyl substituents in drug candidates (e.g., LIMK inhibitors) show stereochemistry-dependent activity, whereas cyclohexyl(dimethoxy)methylsilane lacks such specificity in biological systems .
  • Toxicity Profile: Unlike trichlorocyclohexylsilane, which is corrosive, cyclohexyl(dimethoxy)methylsilane is non-toxic in polymer applications but exhibits cytotoxicity in Caco-2 cells at higher concentrations .

Key Observations :

  • Catalytic Utility : Cyclohexyl(dimethoxy)methylsilane’s dual role as a polymerization agent and catalyst contrasts with cyclohexyltrimethoxysilane, which is primarily a synthetic intermediate .
  • Environmental Stability : Cyclohexyl phenyl ethers are more resistant to hydrothermal degradation than cyclohexyl(dimethoxy)methylsilane, which is designed for ambient industrial processes .

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